molecular formula C20H18N2O3S B2797056 Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312604-95-8

Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2797056
CAS RN: 312604-95-8
M. Wt: 366.44
InChI Key: QVSZDLMKVWTMCB-UHFFFAOYSA-N
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Description

This compound is a derivative of benzamide, which is an organic compound with the chemical formula of C7H7NO . It’s the simplest amide derivative of benzoic acid . In its structure, it seems to have a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. The presence of the ethyl group and phenyl group also adds to its complexity.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. Benzamides, for example, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents . The thiazole ring is also a site of potential reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzamides are usually solid at room temperature and slightly soluble in water . The presence of the ethyl and phenyl groups might affect the solubility and melting point of the compound.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • The synthesis of complex thiazole derivatives, including variations similar to the specified compound, involves innovative reactions and methods. For example, the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate has been used to synthesize related compounds, showcasing the versatility of thiazole chemistry in creating biologically relevant molecules (Pokhodylo & Obushak, 2019). Another study focused on the synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate to analyze its antimicrobial activities, indicating the potential biomedical applications of such compounds (Desai, Bhatt, & Joshi, 2019).

Biological Activities

  • Thiazole derivatives have been studied for their antimicrobial properties. A notable example is the examination of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives for their activity against various bacterial and fungal strains, utilizing 3D QSAR analysis to elucidate structure-activity relationships (Desai, Bhatt, & Joshi, 2019). This highlights the potential of thiazole compounds in addressing microbial resistance.

Photophysical and Photochemical Properties

  • Research into the photophysical properties of thiazole-based compounds has uncovered their potential in material science and as fluorescent probes. For instance, certain ethyl 2-arylthiazole-5-carboxylates have been synthesized and analyzed for their singlet oxygen activation properties, indicating their utility in photodynamic therapy and as photosensitizers (Amati et al., 2010).

properties

IUPAC Name

ethyl 2-[(3-methylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-25-19(24)17-16(14-9-5-4-6-10-14)21-20(26-17)22-18(23)15-11-7-8-13(2)12-15/h4-12H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSZDLMKVWTMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC(=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate

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